

# natural sources and distribution of lutein

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lutein A

Cat. No.: B1675518

[Get Quote](#)

An In-depth Technical Guide on the Natural Sources and Distribution of Lutein

## Introduction

Lutein is a xanthophyll carotenoid, a yellow-to-orange pigment synthesized by plants. It is one of the most widely distributed carotenoids in fruits and vegetables that are frequently consumed.<sup>[1]</sup> In humans, the presence of lutein is entirely of dietary origin.<sup>[1]</sup> This document provides a comprehensive overview of the natural sources of lutein, its distribution within the human body, and the methodologies used for its extraction and quantification. It also delves into the key signaling pathways influenced by lutein.

## Natural Sources and Quantitative Data of Lutein

Lutein is abundant in a variety of plant-based foods, particularly dark, leafy green vegetables. Egg yolks are also a notable animal-based source with high bioavailability.<sup>[2][3]</sup> The concentration of lutein can vary depending on factors such as the specific cultivar, ripeness, and preparation methods.<sup>[2]</sup> For instance, light cooking can increase the bioavailability of lutein from vegetables.<sup>[4]</sup>

Below is a summary of lutein content in various natural sources.

Food Source	Lutein/Zeaxanthin Content ( $\mu$ g/100g )	Reference
Kale (raw)	21,900	<a href="#">[5]</a> <a href="#">[6]</a>
Collard Greens (raw)	16,300	<a href="#">[5]</a>
Spinach (cooked, drained)	12,600	<a href="#">[5]</a> <a href="#">[6]</a>
Cress Leaf (raw)	12,500	<a href="#">[5]</a>
Swiss Chard (raw)	11,000	<a href="#">[5]</a>
Kale (cooked)	11,400	<a href="#">[4]</a>
Chicory Leaf (raw)	10,300	<a href="#">[5]</a>
Parsley (raw)	10,200	<a href="#">[5]</a> <a href="#">[6]</a>
Spinach (raw)	10,200	<a href="#">[5]</a> <a href="#">[6]</a>
Mustard Greens (raw)	9,900	<a href="#">[5]</a> <a href="#">[6]</a>
Red Pepper	8,500	<a href="#">[4]</a>
Beet Greens (raw)	7,700	<a href="#">[5]</a>
Okra (raw)	6,800	<a href="#">[5]</a>
Dill (raw)	6,700	<a href="#">[5]</a> <a href="#">[6]</a>
Romaine Lettuce	5,700	<a href="#">[5]</a>
Lettuce	4,700	<a href="#">[4]</a>
Endive	4,000	<a href="#">[5]</a>
Leek	3,600	<a href="#">[4]</a>
Celery	3,600	<a href="#">[5]</a> <a href="#">[6]</a>
Broccoli	3,300	<a href="#">[4]</a>
Scallions (raw)	2,100	<a href="#">[5]</a> <a href="#">[6]</a>
Leeks (raw)	1,900	<a href="#">[5]</a> <a href="#">[6]</a>
Broccoli (cooked)	1,800	<a href="#">[5]</a> <a href="#">[6]</a>

Leaf Lettuce	1,800	[5]
Green Peas	1,700	[4][5]
Pumpkin	1,500	[5]
Iceberg Lettuce	1,400	[5]
Brussel Sprouts	1,300	[5]
Summer Squash	1,200	[5]
Corn	790	[5]
Yellow Pepper	770	[5]
Green Beans	740	[5]
Green Pepper	700	[5]
Asparagus (raw)	640	[5]
Cucumber Pickle	510	[5]
Egg Yolk	~1,200	[7]

Marigold flowers (*Tagetes erecta* L.) are a particularly rich source of **lutein** and are often used for the commercial production of lutein supplements.[8][9][10] The lutein content in marigold flower concentrates can vary significantly, ranging from 167 to 5752 µg/g.[9][10]

## Distribution of Lutein in Human Tissues

While lutein is distributed in various tissues, it is selectively concentrated in the macula of the retina, along with zeaxanthin.[1][11] These two carotenoids are often referred to as macular pigments.[1] The concentration of **lutein** and zeaxanthin in the retina is higher than in any other tissue in the human body, constituting about 80% of the total carotenoid content in this tissue. [11]

The distribution of **lutein** and its stereoisomer, zeaxanthin, varies within the retina. Zeaxanthin is highly concentrated in the fovea, the center of the macula, while lutein is more predominant in the peripheral retina.[2][12][13][14][15] As the distance from the fovea increases, the concentration of lutein relative to zeaxanthin increases.[12][13][15] Lutein is also found in rod

outer segment membranes, with a higher concentration in the perifoveal region compared to the peripheral retina.[16][17]

Beyond the eyes, lutein is also found in the brain, and its concentration in brain tissue has been linked to cognitive function.[18] Adipose tissue also serves as a storage site for lutein.[2]

## Absorption, Transport, and Metabolism of Lutein

The bioavailability of lutein is influenced by the food matrix, processing conditions, and the presence of dietary fats.[7][11]

The process of **lutein** absorption and transport can be summarized as follows:

- **Ingestion and Release:** Upon consumption of lutein-rich foods, lutein is released from the food matrix in the digestive system.[2]
- **Emulsification and Micelle Formation:** In the small intestine, dietary fats stimulate the release of bile salts, which emulsify the fats and fat-soluble compounds like lutein. This process leads to the formation of micelles that solubilize lutein, facilitating its absorption by intestinal cells.[2][11][19]
- **Intestinal Absorption:** Lutein is absorbed by the intestinal cells (enterocytes), a process that may be mediated by scavenger receptor class B type 1 (SR-B1).[11][19]
- **Chylomicron Formation and Transport:** Inside the enterocytes, lutein is incorporated into chylomicrons, which are lipoprotein particles.[2][11] These chylomicrons are then released into the lymphatic system and subsequently enter the bloodstream.[2]
- **Lipoprotein Transport:** In the bloodstream, chylomicrons are acted upon by lipoprotein lipase, releasing lutein. Lutein is then transported by various lipoproteins, primarily high-density lipoprotein (HDL) and low-density lipoprotein (LDL), to different tissues.[19][20]
- **Tissue Uptake and Storage:** Lutein is taken up by various tissues. Specific binding proteins are involved in the retinal uptake of lutein. The steroidogenic acute regulatory domain protein 3 (StARD3) has been identified as a lutein-binding protein in the human retina.[20] Lutein is stored in tissues with high lipid content, such as the adipose tissue and the macula of the eye.[2]

```
// Nodes Diet [label="Dietary Lutein\n(e.g., Leafy Greens, Egg Yolk)", fillcolor="#FBBC05",  
fontcolor="#202124"]; Stomach [label="Stomach:\nRelease from Food Matrix",  
fillcolor="#F1F3F4", fontcolor="#202124"]; Small_Intestine [label="Small Intestine",  
fillcolor="#F1F3F4", fontcolor="#202124"]; Bile_Salts [label="Bile Salts", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; Micelles [label="Micelle Formation", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Enterocytes [label="Intestinal Cells\n(Enterocytes)", fillcolor="#F1F3F4",  
fontcolor="#202124"]; Chylomicrons [label="Incorporation into\nChylomicrons",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lymphatic_System [label="Lymphatic System",  
fillcolor="#F1F3F4", fontcolor="#202124"]; Bloodstream [label="Bloodstream",  
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipoproteins [label="Transport via\nHDL and LDL",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tissues [label="Peripheral Tissues\n(e.g.,  
Adipose)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Retina [label="Retina\n(Macula)",  
fillcolor="#FBBC05", fontcolor="#202124"];
```

```
// Edges Diet -> Stomach; Stomach -> Small_Intestine; Bile_Salts -> Micelles; Small_Intestine -  
> Micelles; Micelles -> Enterocytes [label="Absorption"]; Enterocytes -> Chylomicrons;  
Chylomicrons -> Lymphatic_System; Lymphatic_System -> Bloodstream; Bloodstream ->  
Lipoproteins; Lipoproteins -> Tissues [label="Uptake"]; Lipoproteins -> Retina [label="Selective  
Uptake via\nBinding Proteins (StARD3)"]; } dot Workflow of Lutein Absorption and Transport.
```

In the retina, some of the lutein can be converted into meso-zeaxanthin, a non-dietary carotenoid.[\[12\]](#)[\[13\]](#)[\[15\]](#)

## Experimental Protocols for Lutein Extraction and Quantification

The accurate determination of lutein content in various matrices requires robust extraction and analytical methods.

### Extraction Methods

Several methods are employed for the extraction of lutein from plant and other materials. The choice of method depends on the sample matrix.

- Solvent Extraction: This is a common method involving the use of organic solvents.

- **Sample Preparation:** Samples are typically homogenized or ground to increase the surface area for extraction.[\[21\]](#)
- **Solvent System:** A mixture of solvents is often used for efficient extraction. Common solvents include acetone, ethanol, hexane, and diethyl ether.[\[21\]](#)[\[22\]](#) For example, a protocol might involve grinding the sample with a mortar and pestle in the presence of a solvent mixture.[\[21\]](#)
- **Saponification:** For samples containing lutein esters, such as marigold extracts, a saponification step with potassium hydroxide is often included to hydrolyze the esters to free lutein.[\[23\]](#)[\[24\]](#)
- **Extraction Procedure:** A typical procedure involves mixing the prepared sample with a solvent like acetone, followed by the addition of a non-polar solvent like n-hexane to partition the lutein into the organic phase. The mixture is then centrifuged, and the supernatant containing the lutein is collected.[\[25\]](#)
- **Microwave-Assisted Extraction (MAE):** This method uses microwave energy to heat the solvents and sample, which can enhance extraction efficiency and reduce extraction time.[\[26\]](#)[\[27\]](#)

## Quantification Methods

- **High-Performance Liquid Chromatography (HPLC):** HPLC is the most widely used and reliable method for the quantification of lutein.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)
  - **Stationary Phase:** C18 and C30 reverse-phase columns are commonly used for the separation of lutein.[\[23\]](#)[\[25\]](#)[\[30\]](#) Normal-phase columns can also be used.[\[28\]](#)
  - **Mobile Phase:** The mobile phase typically consists of a mixture of solvents such as methanol, acetonitrile, and dichloromethane.[\[23\]](#)[\[25\]](#) A gradient elution program is often employed to achieve good separation.[\[24\]](#)
  - **Detection:** A photodiode array (PDA) detector is commonly used, with detection at the maximum absorbance wavelength of lutein, which is around 445-450 nm.[\[24\]](#)[\[25\]](#)

- Quantification: Lutein concentration is determined by comparing the peak area of the sample to that of a standard of known concentration.[21]
- UV-Visible Spectrophotometry: This method can be used for a rapid estimation of total carotenoid content, including lutein.
  - Procedure: The absorbance of the lutein extract is measured at its maximum absorption wavelength (around 445 nm).[21][22]
  - Calculation: The concentration is calculated using the Beer-Lambert law, with a known extinction coefficient for lutein in the specific solvent used.[21][29] It is important to note that this method is less specific than HPLC as other carotenoids with similar absorption spectra can interfere with the measurement.[29]

```
// Nodes Sample [label="Sample\n(e.g., Plant material, Supplement)", fillcolor="#FBBC05",  
fontcolor="#202124"]; Homogenization [label="Sample Homogenization", fillcolor="#F1F3F4",  
fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Acetone/Hexane)",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saponification [label="Saponification (optional)\n(for  
Lutein Esters)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Centrifugation  
[label="Centrifugation & Supernatant Collection", fillcolor="#F1F3F4", fontcolor="#202124"];  
Drying [label="Drying under Nitrogen", fillcolor="#F1F3F4", fontcolor="#202124"];  
Reconstitution [label="Reconstitution in\nMobile Phase", fillcolor="#F1F3F4",  
fontcolor="#202124"]; HPLC [label="HPLC Analysis\n(C30 column, PDA detector at 445nm)",  
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantification against\nLutein  
Standard", fillcolor="#FBBC05", fontcolor="#202124"];
```

```
// Edges Sample -> Homogenization; Homogenization -> Extraction; Extraction ->  
Saponification [style=dashed, label="if needed"]; Saponification -> Centrifugation; Extraction ->  
Centrifugation; Centrifugation -> Drying; Drying -> Reconstitution; Reconstitution -> HPLC;  
HPLC -> Quantification; } dot Experimental Workflow for Lutein Quantification.
```

## Signaling Pathways Involving Lutein

Recent research has begun to elucidate the molecular mechanisms through which lutein exerts its biological effects, particularly its anti-inflammatory properties.

- **Inhibition of Inflammatory Pathways:** Lutein has been shown to suppress inflammatory signaling. In the context of uveitis (inflammation of the uvea in the eye), lutein can inhibit the lipopolysaccharide (LPS)-induced secretion of the pro-inflammatory chemokine interleukin-8 (IL-8).[31] This inhibitory effect is mediated through the suppression of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[31]
- **Suppression of STAT3 Activation:** Lutein can also suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[32] STAT3 is often activated by inflammatory cytokines like interleukin-6 (IL-6), and its sustained activation can lead to a vicious cycle of inflammation. By inhibiting STAT3 activation, lutein helps to break this cycle and prevent tissue damage.[32]

```
// Nodes LPS [label="LPS (Inflammatory Stimulus)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Lutein [label="Lutein", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK Pathway",
fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4",
fontcolor="#202124"]; IL8 [label="IL-8 Secretion\n(Inflammation)", fillcolor="#FBBC05",
fontcolor="#202124"];
```

```
// Edges LPS -> JNK [label="Activates"]; LPS -> NFkB [label="Activates"]; JNK -> IL8
[label="Promotes"]; NFkB -> IL8 [label="Promotes"]; Lutein -> JNK [label="Inhibits",
color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Lutein -> NFkB [label="Inhibits",
color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } dot Lutein's Inhibition of
Inflammatory Signaling.
```

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nutritional and clinical relevance of lutein in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. academic.oup.com [academic.oup.com]



- 4. [hey.nhs.uk](https://hey.nhs.uk) [[hey.nhs.uk](https://hey.nhs.uk)]
- 5. Ranking of Foods Containing Lutein — The Low Vision Centers of Indiana [[eyeassociates.com](https://eyeassociates.com)]
- 6. Lutein-zeaxanthin supplements can have a role in treating AMD [[healio.com](https://healio.com)]
- 7. Lutein, zeaxanthin and mammalian development: metabolism, functions and implications for health - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Czech Journal of Food Sciences: Lutein content in marigold flower (*Tagetes erecta* L.) concentrates used for production of food supplements [[cjfs.agriculturejournals.cz](https://cjfs.agriculturejournals.cz)]
- 9. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 10. Composition of Lutein Ester Regioisomers in Marigold Flower, Dietary Supplement, and Herbal Tea - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Lutein and Zeaxanthin: An Overview of Metabolism and Eye Health [[jscimedcentral.com](https://jscimedcentral.com)]
- 12. [ptacts.uspto.gov](https://ptacts.uspto.gov) [[ptacts.uspto.gov](https://ptacts.uspto.gov)]
- 13. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 14. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 15. Distribution of lutein and zeaxanthin stereoisomers in the human retina - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. Lutein and zeaxanthin concentrations in rod outer segment membranes from perifoveal and peripheral human retina - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. [iovs.arvojournals.org](https://iovs.arvojournals.org) [[iovs.arvojournals.org](https://iovs.arvojournals.org)]
- 18. Lutein and Brain Function - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 19. [sciencebasedhealth.com](https://sciencebasedhealth.com) [[sciencebasedhealth.com](https://sciencebasedhealth.com)]
- 20. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 21. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
- 22. [globalresearchonline.net](https://globalresearchonline.net) [[globalresearchonline.net](https://globalresearchonline.net)]
- 23. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 24. [fda.gov.tw](https://fda.gov.tw) [[fda.gov.tw](https://fda.gov.tw)]
- 25. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- 26. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]

- 27. Analysis of Lutein Content in Microencapsulated Marigold Flower Extract (Tagetes erecta L.) Using UHPLC-Q-Orbitrap-HRMS and Its Cytotoxicity in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determination of Lutein from Fruit and Vegetables Through an Alkaline Hydrolysis Extraction Method and HPLC Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 30. Dietary guidance for lutein: consideration for intake recommendations is scientifically supported - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Effects of Lutein and Zeaxanthin on LPS-Induced Secretion of IL-8 by Uveal Melanocytes and Relevant Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Neuroprotective Effects of Lutein in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [natural sources and distribution of lutein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675518#natural-sources-and-distribution-of-lutein]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)